molecular formula C11H12ClNO2 B7566314 N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No. B7566314
M. Wt: 225.67 g/mol
InChI Key: SXBBVWNXKYVJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as CDA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDA belongs to the family of coumarin derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of macrophages and neutrophils, which are involved in the inflammatory response. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Its relatively simple synthesis method and low cost also make it an attractive option for researchers. However, one of the limitations of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. One of the areas of interest is its potential use as a therapeutic agent for inflammatory and immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as a diagnostic tool for certain diseases, such as cancer. In addition, more studies are needed to fully understand its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs.

Synthesis Methods

The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide involves the reaction of 8-chloro-4-hydroxychromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain pure N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for improved yield and purity.

Scientific Research Applications

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Some studies have also reported its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-6-15-11-8(10)3-2-4-9(11)12/h2-4,10H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBBVWNXKYVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCOC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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